3-(piperidin-4-yl)-1H-pyrazol-5-amine
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Overview
Description
3-(piperidin-4-yl)-1H-pyrazol-5-amine is a compound that features a piperidine ring attached to a pyrazole ring Piperidine is a six-membered heterocycle containing one nitrogen atom, while pyrazole is a five-membered ring with two adjacent nitrogen atoms
Mechanism of Action
Target of Action
The primary target of 3-(piperidin-4-yl)-1H-pyrazol-5-amine is the protein serine/threonine-protein kinase B-raf . This protein plays a significant role in regulating cell growth and proliferation.
Mode of Action
The compound interacts with its target, the serine/threonine-protein kinase B-raf, to exert its effects . .
Biochemical Pathways
The compound’s interaction with its target affects various biochemical pathways. For instance, it has been found to have a role in the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) pathways . These pathways are crucial in cell growth and proliferation, and their modulation can have significant effects on cellular function.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its target and the subsequent modulation of biochemical pathways. For instance, its role in the ALK and ROS1 pathways suggests potential anti-cancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperidin-4-yl)-1H-pyrazol-5-amine typically involves the formation of the piperidine and pyrazole rings followed by their coupling. One common method involves the reaction of piperidine-4-carboxylic acid with hydrazine to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(piperidin-4-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
3-(piperidin-4-yl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These include compounds like piperidine itself and its various substituted forms.
Pyrazole derivatives: These include compounds like 1H-pyrazole and its substituted forms.
Uniqueness
3-(piperidin-4-yl)-1H-pyrazol-5-amine is unique due to the combination of the piperidine and pyrazole rings, which can confer distinct chemical and biological properties. This combination can enhance its potential as a versatile building block in synthetic chemistry and its potential biological activities .
Properties
IUPAC Name |
5-piperidin-4-yl-1H-pyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c9-8-5-7(11-12-8)6-1-3-10-4-2-6/h5-6,10H,1-4H2,(H3,9,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUKMNKXXJAZLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=NN2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1325671-21-3 |
Source
|
Record name | 3-(piperidin-4-yl)-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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